Carbanilic acid, m-heptyloxy-, 2-piperidinoethyl ester, hydrochloride
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Overview
Description
Carbanilic acid, m-heptyloxy-, 2-piperidinoethyl ester, hydrochloride is a bioactive chemical.
Scientific Research Applications
Chemical Synthesis and Analysis
- Orthoamides and Iminium Salts Chemistry : An improved procedure involving the preparation of trimethoxyacetonitrile was detailed, where carbanions interact with trialkoxyacetonitriles to yield α-imino-orthocarboxylic acid trialkylesters. These compounds form an equilibrium with tautomeric enamines, which react with various reagents to produce a range of piperidine derivatives, showcasing the compound's versatility in complex chemical syntheses (Kantlehner, Vettel, & Eppinger, 2012).
Thermodynamic Properties
- Melting Temperature and Thermodynamic Parameters : A study examined the melting temperature and related thermodynamic figures such as enthalpy and entropy of nine piperidinoethyl esters of alkoxyphenylcarbamic acid. The influence of the length and position of alkoxy substituents on these parameters was determined, highlighting the importance of these structural variations on the compound's physical properties (Umbreit, Cicmárik, & Nowicki, 2003).
Biological Activity
- Antimycobacterial Activity : A series of hydrochlorides of piperidinylethyl esters of ortho-substituted phenylcarbamic acids were evaluated for in vitro antimycobacterial activity against various Mycobacterium strains. The study found that the antimycobacterial activity increased with the hydrophobicity of the substituents, indicating the compound's potential in developing antimycobacterial agents (Waisser, Drazková, Cizmarik, & Kaustová, 2004).
properties
CAS RN |
55792-22-8 |
---|---|
Product Name |
Carbanilic acid, m-heptyloxy-, 2-piperidinoethyl ester, hydrochloride |
Molecular Formula |
C21H35ClN2O3 |
Molecular Weight |
399 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl N-(3-heptoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-2-3-4-5-9-16-25-20-12-10-11-19(18-20)22-21(24)26-17-15-23-13-7-6-8-14-23;/h10-12,18H,2-9,13-17H2,1H3,(H,22,24);1H |
InChI Key |
FWXCTXLSDFLQJC-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCCCC2.Cl |
Canonical SMILES |
CCCCCCCOC1=CC=CC(=C1)NC(=O)OCC[NH+]2CCCCC2.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Carbanilic acid, m-heptyloxy-, 2-piperidinoethyl ester, hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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